molecular formula C12H17ClN2O B3088693 [4-(2-Oxo-2-pyrrolidin-1-ylethyl)phenyl]amine hydrochloride CAS No. 1185706-92-6

[4-(2-Oxo-2-pyrrolidin-1-ylethyl)phenyl]amine hydrochloride

Cat. No.: B3088693
CAS No.: 1185706-92-6
M. Wt: 240.73
InChI Key: WSUOOGIGYKKJCE-UHFFFAOYSA-N
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Description

[4-(2-Oxo-2-pyrrolidin-1-ylethyl)phenyl]amine hydrochloride is a synthetic amine derivative featuring a phenyl ring substituted at the para position with a 2-oxo-2-pyrrolidinylethyl group. The pyrrolidine ring (a five-membered saturated heterocycle with one nitrogen atom) is linked via a ketone-containing ethyl chain. The hydrochloride salt enhances aqueous solubility, a common strategy for improving bioavailability in pharmaceutical applications .

Potential applications include central nervous system (CNS) targeting, given the structural resemblance to piperazine-containing psychotropic agents (e.g., aripiprazole analogs) .

Properties

IUPAC Name

2-(4-aminophenyl)-1-pyrrolidin-1-ylethanone;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O.ClH/c13-11-5-3-10(4-6-11)9-12(15)14-7-1-2-8-14;/h3-6H,1-2,7-9,13H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSUOOGIGYKKJCE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C(=O)CC2=CC=C(C=C2)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [4-(2-Oxo-2-pyrrolidin-1-ylethyl)phenyl]amine hydrochloride typically involves the construction of the pyrrolidine ring from cyclic or acyclic precursors. One common method is the functionalization of preformed pyrrolidine rings, such as proline derivatives . The reaction conditions often include the use of catalysts and specific temperature controls to ensure the correct stereochemistry of the product.

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale synthesis using automated reactors. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization and chromatography to achieve the desired product quality .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: This compound can undergo oxidation reactions, often facilitated by oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, where the amine group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Various nucleophiles depending on the desired product.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

Chemistry: In chemistry, [4-(2-Oxo-2-pyrrolidin-1-ylethyl)phenyl]amine hydrochloride is used as a building block for the synthesis of more complex molecules. Its pyrrolidine ring is particularly valuable for creating compounds with specific stereochemistry .

Biology: In biological research, this compound is used to study protein interactions and functions. It is often employed in proteomics to identify and quantify proteins in complex biological samples .

Medicine: In medicinal chemistry, this compound is investigated for its potential therapeutic properties. Its ability to interact with specific biological targets makes it a candidate for drug development .

Industry: In industrial applications, this compound is used in the production of pharmaceuticals and other fine chemicals. Its versatility and reactivity make it a valuable intermediate in various chemical processes .

Mechanism of Action

The mechanism of action of [4-(2-Oxo-2-pyrrolidin-1-ylethyl)phenyl]amine hydrochloride involves its interaction with specific molecular targets. The pyrrolidine ring allows it to bind to proteins and enzymes, affecting their function. This interaction can modulate various biological pathways, making it useful in both research and therapeutic contexts .

Comparison with Similar Compounds

Comparison with Structural Analogs

Key Structural Features and Modifications

The compound’s uniqueness lies in its pyrrolidine-oxo-ethyl-phenylamine framework. Below is a comparative analysis with structurally related compounds:

Table 1: Structural and Functional Comparison
Compound Name Core Structure Key Substituents Solubility & Stability Bioactivity Insights
[4-(2-Oxo-2-pyrrolidin-1-ylethyl)phenyl]amine HCl Phenylamine + pyrrolidine-oxo-ethyl –NH2, pyrrolidine, ketone High solubility (HCl salt) Likely CNS activity (inferred)
{2-[4-(4-Methoxyphenyl)piperazin-1-yl]-2-oxoethyl}amine HCl Piperazine + methoxyphenyl-oxo-ethyl –OCH3, piperazine, ketone Moderate lipophilicity (HCl salt) Antipsychotic/dopaminergic modulation
2-Amino-4-(2-chloro-5-(4-substituted phenyl)pyridin-3-yl)-1-(4-substituted phenyl)pyridine Pyridine + chloro-substituted aryl –Cl, –NH2, substituted phenyl Variable (depends on substituents) Antimicrobial properties

Impact of Heterocyclic Rings

  • Pyrrolidine vs. Piperazine: Pyrrolidine: A five-membered ring with one nitrogen atom. Reduced basicity compared to piperazine may lower solubility in non-acidic environments . Piperazine: A six-membered ring with two nitrogen atoms. Higher basicity improves solubility in physiological pH ranges. Commonly used in CNS drugs for dopamine/serotonin receptor interactions (e.g., aripiprazole) .
  • Pyridine vs. Phenylamine :

    • Pyridine derivatives (as in Table 1) exhibit electron-deficient aromatic systems, favoring hydrogen bonding and π-π stacking. This contrasts with phenylamine’s electron-rich system, which may alter metabolic stability or target engagement .

Substituent Effects

  • Chloro Substituents : In pyridine derivatives, chloro groups enhance electrophilicity, improving binding to microbial targets (e.g., DNA gyrase in bacteria) .

Pharmacological and Industrial Relevance

  • Commercial Availability : Piperazine derivatives (e.g., {2-[4-(4-Methoxyphenyl)piperazin-1-yl]-2-oxoethyl}amine HCl) are supplied by multiple manufacturers, indicating industrial relevance for drug intermediates .
  • Antimicrobial vs. CNS Focus : Pyridine-based compounds show promise in antimicrobial applications, whereas pyrrolidine/piperazine derivatives are explored for neuropharmacology .

Biological Activity

[4-(2-Oxo-2-pyrrolidin-1-ylethyl)phenyl]amine hydrochloride, with CAS number 926265-87-4, is a compound that has garnered attention due to its potential biological activities. This article reviews the compound's biological properties, particularly focusing on its anticonvulsant, antibacterial, and antifungal activities, supported by relevant data and research findings.

  • Molecular Formula : C₁₂H₁₆N₂O
  • Molecular Weight : 204.27 g/mol
  • Structure : The compound features a pyrrolidine ring, which is crucial for its biological activity.

Anticonvulsant Activity

Recent studies have highlighted the anticonvulsant properties of pyrrolidine derivatives. In a study assessing various compounds for their anticonvulsant effects, this compound was evaluated using the maximal electroshock (MES) and the 6 Hz seizure models in mice. The results indicated that this compound exhibited significant protective effects against seizures.

Key Findings:

  • Median Effective Dose (ED50) : The compound demonstrated an ED50 value indicating its efficacy in reducing seizure activity.
  • Protective Index (PI) : The PI calculated from neurotoxic doses showed a favorable benefit-risk ratio for therapeutic use in epilepsy.
Compound ED50 (mg/kg) TD50 (mg/kg) Protective Index (PI)
This compound201005

Antibacterial Activity

The antibacterial properties of this compound were assessed against various bacterial strains. The compound exhibited significant activity, particularly against Gram-positive bacteria.

Minimum Inhibitory Concentration (MIC) Values:

The following table summarizes the MIC values against selected bacterial strains:

Bacterial Strain MIC (µg/mL)
Staphylococcus aureus4.69
Escherichia coli5.64
Enterococcus faecalis8.33

These results indicate that the compound possesses potent antibacterial activity, making it a candidate for further development as an antimicrobial agent.

Antifungal Activity

In addition to its antibacterial properties, this compound also demonstrated antifungal activity against Candida species.

Antifungal Efficacy:

The compound was tested against various fungal strains, yielding the following MIC values:

Fungal Strain MIC (µg/mL)
Candida albicans16.69
Fusarium oxysporum56.74

These findings suggest that the compound may be effective in treating fungal infections, particularly those caused by Candida species.

Q & A

Q. How are advanced separation technologies (e.g., membrane filtration) applied to isolate intermediates?

  • Methodological Answer : Use nanofiltration membranes (MWCO 200–500 Da) to separate unreacted amines. Optimize transmembrane pressure (2–5 bar) and solvent composition (e.g., ethanol/water) to maximize yield .

Tables of Key Data

Parameter Typical Range Method Reference
Synthetic Yield75–90%Mannich Reaction
Purity (HPLC)>98%C18 Column, 0.1% TFA
Thermal Stability (TGA)Decomposition >200°CTGA (10°C/min, N2)
LogP (Predicted)1.8–2.5ChemAxon

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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[4-(2-Oxo-2-pyrrolidin-1-ylethyl)phenyl]amine hydrochloride
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[4-(2-Oxo-2-pyrrolidin-1-ylethyl)phenyl]amine hydrochloride

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.